Niclosamide

Catalog No.
S548510
CAS No.
50-65-7
M.F
C13H8Cl2N2O4
M. Wt
327.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niclosamide

CAS Number

50-65-7

Product Name

Niclosamide

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)

InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Solubility

1.6 mg/L (at 20 °C)
SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
In water 1.6 (pH 6.4), 110 (pH 9.1) (both in mg/L, 20 °C)
Soluble in common organic solvents such as ethanol and diethyl ether.
Nearly insoluble in n-hexane, dichloromethane, 2-propanol, toluene
Niclosamide is almost insoluble in water; sparingly soluble in ethanol, chloroform, or ether; and soluble in acetone.

Synonyms

Bayer 2353, Bayer 73, Bayluscide, Clonitralide, Fenasal, Niclocide, Niclosamide, Niclosamide, 2-Aminoethanol (1:1), Phenasal, Radewerm, Trédémine, Yomesan

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Description

The exact mass of the compound Niclosamide is 325.98611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.6 mg/l (at 20 °c)sparingly sol in chloroform, ether, ethanolsol in acetonesol at 20 °c in 150 parts of alcoholin water = 5-8 mg/l at 20 °cin water 1.6 (ph 6.4), 110 (ph 9.1) (both in mg/l, 20 °c)soluble in common organic solvents such as ethanol and diethyl ether.nearly insoluble in n-hexane, dichloromethane, 2-propanol, tolueneniclosamide is almost insoluble in water; sparingly soluble in ethanol, chloroform, or ether; and soluble in acetone.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Salicylanilides. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic Properties

Beyond tapeworms, ongoing research is investigating the effectiveness of Niclosamide against a wider range of parasites. Studies suggest it may hold promise in treating infections caused by schistosomes (blood flukes) [], leishmaniasis, and Giardia []. These studies highlight the potential of Niclosamide as a broad-spectrum antiparasitic agent.

Anticancer Properties

Recent research has revealed a fascinating potential application of Niclosamide - its use in cancer therapy. Studies have shown that Niclosamide can inhibit the growth and proliferation of various cancer cell lines []. The mechanism of action appears to involve disrupting cellular processes essential for tumor development. Further research is needed to explore the efficacy and safety of Niclosamide in cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

PALE, YELLOW CRYSTALS
ALMOST COLORLESS CRYSTALS
A cream-colored or yellowish-white powder
Bright yellow crystalline solid

XLogP3

4

Exact Mass

325.98611

LogP

log Kow = 10 @ pH 9.6

Appearance

Off-white to yellow solid powder.

Melting Point

230 °C
230.0 °C
225-230 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8KK8CQ2K8G

Related CAS

1420-04-8 (2-aminoethanol (1:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of tapeworm and intestinal fluke infections: Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), Fasciolopsis buski (large intestinal fluke). Niclosamide is also used as a molluscicide in the control of schistosomiasis.

Therapeutic Uses

Anticestodal Agents; Antinematodal Agents; Molluscacides
THERE ARE NO CONTRAINDICATIONS TO THE USE OF NICLOSAMIDE AS A TENIACIDE.
MEDICATION (VET): Niclosamide can also be used to treat tapeworm infections of lab animals /eg mice, rabbits, monkeys, or reptiles/. ... Niclosamide is admin orally in tablet form to dogs and cats ... It is usually admin to ruminants /eg cattle, sheep and goats/ ... as a drench ...
Therapeutic Use Niclosamide in the free-base form only is used primarily as a cestocide and to a lesser extent as a trematocide. The drug is formulated as a chewable tablet containing 500 mg of niclosamide. It is very effective against tapeworrn infections caused by Taenia saginata, Taenia solium, and Diphyllobothrium latum; tapeworms such as Hymenolepis diminuta, Hymenolepis nana, and Dipylidium caninum are somewhat more recalcitrant. For infections of Taenia saginata, Taenia solium, and Diphyllobothrium latum, single oral dosages of 2 gm (adult), 1.5 gm (child > 34 kg), and 1.0 gm (child 11-34 kg) are recommended. 0ther tapeworms may require repeated treatment for example, 2 gm/day in single daily doses for 7 days (adults), 1.5 gm given in a single dose on the first day followed by 1 gm/day for the next 6 days (child > 34 kg), and 1 gm given in a single dose on the first day followed by 500 mg/day for next 6 days (child 11-34 kg). Safety for use in children under 2 years of age has not been established. Since niclosamide is active only against intestinal cestodes, it is not effective for treatment of cysticercosis. As a trematocide, niclosamide is active mainly against flukes such as Fasciolopsis buski in the intestines.
Niclosamide is indicated in the treatment of diphyllobothriasis caused by Diphyllobothrium latum (broad or fish tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of hymenolepiasis caused by Hymenolepis nana (dwarf tapeworm) and Hymenolepis diminuta (rat tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of taeniasis caused by Taenia saginata (beef tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of taeniasis caused by .. Taenia solium (pork tapeworm). /NOT included in US product labeling/
Niclosamide is used in the treatment of dipylidiasis caused by Dipylidium caninum (dog and cat tapeworm). /NOT included in US product labeling/
... Niclosamide is the drug of choice for treatment of Taenia saginata and Taenia solium (port tapeworm infection); cure rates are approx 90%. Its is not absorbable and thus is nontoxic. ...

Pharmacology

Niclosamide is an antihelminth used against tapeworm infections. It may act by the uncoupling of the electron transport chain to ATP synthase. The disturbance of this crucial metabolic pathway prevents creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.

MeSH Pharmacological Classification

Antinematodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02D - Anticestodals
P02DA - Salicylic acid derivatives
P02DA01 - Niclosamide

Mechanism of Action

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA.
Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... .
Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.

Vapor Pressure

1.49e-11 mmHg
<9.87X10-9 mm Hg at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

50-65-7
1420-04-8

Wikipedia

Niclosamide

Drug Warnings

SINCE TAPEWORM INFECTIONS GENERALLY ARE NOT LIFE THREATENING, IT IS RECOMMENDED THAT TREATMENT OF PREGNANT WOMEN BE POSTPONED UNTIL AFTER DELIVERY.
VET: DO NOT TREAT LACTATING ANIMALS.
... It is important to note that the lethal action of the drug against the adult worn does not extend to the ova. Thus, use of niclosamide in Taenia solium infections may expose the patient to the risk of cysticercosis, since, following digestion of the dead segments, viable ova will be liberated into the lumen of the gut. It is desirable to give an adequate purge within 3 to 4 hours after the drug has been given, to clear the bowel of all dead segments before they can be digested.
The drug causes segments to disintegrate, releasing viable eggs; hence, if used against pork tapeworm, a purge should be given 1 or 2 hr after treatment. Untoward effects occur only occasionally; nausea and abdominal pain have been reported.
For more Drug Warnings (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PHOSPHORUS TRICHLORIDE IS SLOWLY INTRODUCED INTO A BOILING XYLENE SOLN CONTAINING 5-CHLOROSALICYLIC ACID & 2-CHLORO-4-NITROANILINE IN EQUIMOLAR RATIO & HEATING CONTINUED FOR 3 HR. CRYSTALS OF NICLOSAMIDE SEPARATE ON COOLING & ARE RECRYSTALLIZED FROM ETHANOL.

General Manufacturing Information

... US PATENT ... 3,113,067 ... NICLOSAMIDE IS A POWERFUL MOLLUSCICIDE GIVING A TOTAL KILL OF AUSTRALORBIS GLAB @ 0.3 MG/L; IT IS NON-PHYTOTOXIC @ FIELD CONCN.
BASIC PRODUCER: BAYER AG (FEDERAL REPUBLIC OF GERMANY) (BAYLUSCID) /2-HYDROXYETHYLAMMONIUM SALT/
IT IS EFFECTIVE AGAINST MOST AQUATIC SNAILS @ 0.3-1.0 PPM ... IT HAS THE ADVANTAGE OF CONSIDERABLE SELECTIVITY ... /ETHANOLAMINE SALT/
It is marketed in the USA for use only in dogs and cats among domestic animals ...
For more General Manufacturing Information (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analysis of products: As in residue analysis ... or reduction with stannous chloride, reaction with p-dimethylaminobenzaldehyde, and determination of the intensity of the yellow dye at 460 nm (R Strufe, Pflanzenschutz-Nachr Bayer 1965, 18, 130-9); or reduction of the nitro group with titanium(III) chloride and back-titration of the excess titanium chloride with ferric chloride (WHO Specifications for Pesticides, 3rd ed, Geneva 1967, 224, 235). Analysis of residues: Determination in water samples according to R Strufe (Pflanzenschutz-Nachr Bayer 1965, 18, 130-9). Reduction of the nitro group with zinc dust/hydrochloric acid to give the amino group, diazotization, coupling with naphthylethylenediamine and spectrophotometric determination of the coloration at 560 nm.
DETERMINATION OF NICLOSAMIDE IN WATER AND SEDIMENT SAMPLES BY GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE OR ALKALI-FLAME DETECTION, OR DIRECTLY BY HIGH PRESSURE LIQUID CHROMATOGRAPHY WITH A UV ABSORBANCE DETECTOR.
Product analysis by redox titration (WHO Specifications Pestic. Used in Public Health, p. 309). Residues in water measured by colorimetry (R. Strufe, Pflanzenschutz-Nachr. Engl. Ed., 1962, 15, 42) or by titrations (details from Bayer AG).

Storage Conditions

... stored at a temp less than 30 °C; freezing of the tablets should be avoided.

Interactions

IT WAS CONCLUDED THAT CARBARYL POTENTIATED TOXICITY OF BAYER 73 TO RAINBOW TROUT BY INCREASING ITS UPTAKE FROM WATER, POSSIBLY BY EFFECTS ON GILL BLOOD FLOW OR PERMEABILITY.
Niclosamide can be admin in conjunction with several other drugs ... The effectiveness of niclosamide for tapeworms of mice is enhanced when it is given in conjunction with cucurbitine or procaine.
... To study the in utero developmental toxicity of these cmpd, pregnant female Wistar Albino rats received 1/50 LD50 of ametryne and niclosamide either individually or in combination on gestational days 5-15 before they were /sacrificed/ on day 20. The results showed neither mortality nor clinical no ... adverse effects in the treated dams throughout the study period. Also, no overt preimplantation losses were noted. ... Corrected maternal wt gain was significantly reduced under the influence of ametryne treatment. Gravid uterine weight and litter size were statistically reduced in dams treated with ametryne or a combination of ametryne and niclosamide. The percentage of postimplantation deaths was significantly raised under the influence of ametryne treatment (21.15%) or the combined treatment (25.45%) compared with 6.48% in untreated rats and 15.6% in niclosamide treated dams. ... Fetal morphological abnormality examination showed a pronounced incr in incidence of malformed fetuses (litters) up to 5.8% (29.4%), 6.48% (33.3%), and 7.9% (33.3%) in ametryne, niclosamide and combination treated groups, respectively, compared with 1.6% (11.1%) in the control group. The most common deformities were skeletal abnormalities in all groups studied, while the ametryne group showed external deformities as well. The results suggest the possibility of embryo/fetotoxicity of ametryne and fetotoxicity of niclosamide, at least at higher doses.

Stability Shelf Life

TABLETS ARE SENSITIVE TO MOISTURE.
Decomp more rapidly in the presence of ... UV irradiation.
It is stable to heat and is hydrolysed by concentrated acid or alkali.

Dates

Modify: 2023-08-15

Lithocholic acid-tryptophan conjugate (UniPR126) based mixed micelle as a nano carrier for specific delivery of niclosamide to prostate cancer via EphA2 receptor

Arun Kumar Jannu, Eswara Rao Puppala, Basveshwar Gawali, N P Syamprasad, Amit Alexander, Srujan Marepally, Naveen Chella, Jagadeesh Kumar Gangasani, V G M Naidu
PMID: 34166727   DOI: 10.1016/j.ijpharm.2021.120819

Abstract

Targeted delivery of chemotherapeutic agents is considered a prominent strategy for the treatment of cancer due to its site-specific delivery, augmented penetration, bioavailability, and improved therapeutic efficiency. In the present study, we employed UniPR126 as a carrier in a mixed nanomicellar delivery system to target and deliver anticancer drug NIC specifically to cancer cells via EphA2 receptors as these receptors are overexpressed in cancer cells but not in normal cells. The specificity of the carrier was confirmed from the significant enhancement in the uptake of coumarin-6 loaded mixed nanomicelle by EphA2 highly expressed PC-3 cells compared to EphA2 low expressed H4 cells. Further, niclosamide-loaded lithocholic acid tryptophan conjugate-based mixed nanomicelle has shown significant synergistic cytotoxicity in PC-3 but not in H4 cells. In vivo anticancer efficacy data in PC-3 xenograft revealed a significant reduction in the tumor volume (66.87%) with niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle, where pure niclosamide showed just half of the activity. Molecular signaling data by western blotting also indicated that niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle interfered with the EphA2 receptor signaling and inhibition of the Wnt/beta-catenin pathway and resulted in the synergistic anticancer activity compared to niclosamide pure drug.


Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs

Hae-In Choi, Taeheon Kim, Seung-Won Lee, Jin Woo Kim, Yoon Ju Noh, Gwan-Young Kim, Hyun- Jin Park, Yoon-Jee Chae, Kyeong-Ryoon Lee, Soo-Jin Kim, Tae-Sung Koo
PMID: 34332199   DOI: 10.1016/j.jchromb.2021.122862

Abstract

Niclosamide, which is an anti-tapeworm drug, was developed in 1958. However, recent studies have demonstrated the antiviral effects of niclosamide against the SARS-CoV-2 virus, which causes COVID-19. In this study, we developed and validated a quantitative analysis method for the determination of niclosamide in rat and dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and used this method for pharmacokinetic studies. Biological samples were prepared using the protein precipitation method with acetonitrile. Ibuprofen was used as an internal standard. The mobile phase used to quantify niclosamide in rat or dog plasma consisted of 10 mM ammonium formate in distilled water-acetonitrile (30:70, v/v) or 5 mM ammonium acetate-methanol (30:70, v/v). An XDB-phenyl column (5 µm, 2.1 × 50 mm) and a Kinetex® C18 column (5 µm, 2.1 × 500 mm) were used as reverse-phase liquid chromatography columns for rat and dog plasma analyses, respectively. Niclosamide and ibuprofen were detected under multiple reaction monitoring conditions using the electrospray ionization interface running in the negative ionization mode. Niclosamide presented linearity in the concentration ranges of 1-3000 ng/mL (r = 0.9967) and 1-1000 ng/mL (r = 0.9941) in rat and dog plasma, respectively. The intra- and inter-day precision values were < 7.40% and < 6.35%, respectively, for rat plasma, and < 3.95% and < 4.01%, respectively, for dog plasma. The intra- and inter-day accuracy values were < 4.59% and < 6.63%, respectively, for rat plasma, and < 12.1% and < 10.9%, respectively, for dog plasma. In addition, the recoveries of niclosamide ranged between 87.8 and 99.6% and 102-104% for rat and dog plasma, respectively. Niclosamide was stable during storage under various conditions (three freeze-thaw cycles, 6 h at room temperature, long-term, and processed samples). A reliable LC-MS/MS method for niclosamide detection was successfully used to perform pharmacokinetic studies in rats and dogs. Niclosamide presented dose-independent pharmacokinetics in the dose range of 0.3-3 mg/kg after intravenous administration, and drug exposure in rats and dogs after oral administration was very low. Additionally, niclosamide presented high plasma protein binding (>99.8%) and low metabolic stability. These results can be helpful for further developing and understanding the pharmacokinetic characteristics of niclosamide to expand its clinical use.


The ameliorative effect of niclosamide on bile duct ligation induced liver fibrosis via suppression of NOTCH and Wnt pathways

Manar M Esmail, Noha M Saeed, Haidy E Michel, Reem N El-Naga
PMID: 33961984   DOI: 10.1016/j.toxlet.2021.04.018

Abstract

Liver fibrosis is the conjoint consequence of almost all chronic liver diseases. Cholestatic liver injury is a significant stimulus for fibrotic liver. This study was conducted to investigate the hepatoprotective effect of niclosamide as a NOTCH inhibitor and on the Wnt pathway against cholestatic liver fibrosis (CLF) which was experimentally induced by bile duct ligation (BDL). Rats were randomly divided into five main groups (6 per group): sham, BDL, BDL/niclosamide 5, BDL/niclosamide 10 and niclosamide 10 only group. Niclosamide was administered intraperitoneally (i.p.) for 4 weeks starting at the same day of surgery at doses 5 and 10 mg/kg. Liver function, cholestasis, oxidative stress, inflammation, liver fibrosis, NOTCH signaling pathway and Wnt pathway markers were assessed. Niclosamide (5 and 10 mg/kg) significantly reduced liver enzymes levels, oxidative stress, inflammation and phosphorylated signal transducer and activator of transcription3 (p-STAT3). Niclosamide (5 and 10 mg/kg) also significantly reduced NOTCH pathway (Jagged1, NOTCH2, NOTCH3, HES1, SOX9), Wnt pathway (Wnt5B, and Wnt10A), and fibrosis (transforming growth factor-beta1 (TGF-β1), alpha smooth muscle actin (α-SMA) and collagen deposition with more prominent effect of the higher dose 10 mg/kg. So, this study presents nicloamide as a promising antifibrotic agent in CLF through inhibition of NOTCH and Wnt pathways.


The potential endocrine disruption mechanism of anthelmintic drug niclosamide by activating estrogen receptors and estrogen-related receptors

Sen He, Xin Li, Jie-Zhi Ma, Yuan Yang, Shuang Luo, Xian-De Xie, Bing-Hua Yan, Jian Yang, Lin Luo, Lin-Ying Cao
PMID: 33961950   DOI: 10.1016/j.tox.2021.152805

Abstract

Niclosamide (NIC), a helminthic drug used widely for controlling schistosomiasis, can reportedly disrupt the endocrine system. However, its underlying mechanisms are still unclear. In this study, we revealed the potential endocrine disruption mechanism of NIC by activating estrogen receptors (ERs) and estrogen-related receptors (ERRs). The binding potency of NIC with ERα, ERβ and ERRγ were determined by fluorescence competitive binding assays, which shows an IC
(the concentration of NIC needed to displace 50 % of the probe from the receptor) of 90 ± 4.1, 10 ± 1.7 nM and 0.59 ± 0.07 nM respectively. The IC
for ERRγ is the lowest one among the three detected receptors, which is three orders of magnitude lower than the known agonist GSK4716.The transcriptional activities of NIC on ERs and ERRs were detected by MVLN cells (stably transfected with ERs reporter gene) and HeLa cells (transiently transfected with ERRs reporter gene)-based luciferase reporter gene assay. The lowest observable effective concentration (LOEC) ranked as follows: ERRγ (0.5 nM) < ERRα (10 nM) < ERs (100 nM). The maximum observed induction rate for ERRγ (294 %) was higher than that for ERRα (191 %). The maximum observed induction rate of NIC for ERs was 30 % relative to 17β-estradiol. In addition, we simulated the interactions of NIC with ERs and ERRs by molecular docking. NIC could dock into the ligand binding pockets of ERs and ERRs and form hydrogen bonds with different amino acids. The binding energy ranked as follows: ERRγ (-8.90 kcal/mol) < ERβ (-7.57 kcal/mol) < ERRα (-7.15 kcal/mol) < ERα (-6.53 kcal/mol), which implied that NIC bound to ERRγ with higher binding affinity than the other receptors. Overall, we clarify that ERRγ might be the dominant target for NIC in cells rather than ERRα and ERs. We reveal potential novel mechanisms for the endocrine disruption effects of NIC by activating both ERRs and ERs at environmentally-related nanomolar levels.


Niclosamide Is Active In Vitro against Mycetoma Pathogens

Abdelhalim B Mahmoud, Shereen Abd Algaffar, Wendy van de Sande, Sami Khalid, Marcel Kaiser, Pascal Mäser
PMID: 34209118   DOI: 10.3390/molecules26134005

Abstract

Redox-active drugs are the mainstay of parasite chemotherapy. To assess their repurposing potential for eumycetoma, we have tested a set of nitroheterocycles and peroxides in vitro against two isolates of
, the main causative agent of eumycetoma in Sudan. All the tested compounds were inactive except for niclosamide, which had minimal inhibitory concentrations of around 1 µg/mL. Further tests with niclosamide and niclosamide ethanolamine demonstrated in vitro activity not only against
but also against
spp., causative agents of actinomycetoma, with minimal inhibitory concentrations below 1 µg/mL. The experimental compound MMV665807, a related salicylanilide without a nitro group, was as active as niclosamide, indicating that the antimycetomal action of niclosamide is independent of its redox chemistry (which is in agreement with the complete lack of activity in all other nitroheterocyclic drugs tested). Based on these results, we propose to further evaluate the salicylanilides, niclosamidein particular, as drug repurposing candidates for mycetoma.


Niclosamide inhalation powder made by thin-film freezing: Multi-dose tolerability and exposure in rats and pharmacokinetics in hamsters

Miguel O Jara, Zachary N Warnken, Sawittree Sahakijpijarn, Chaeho Moon, Esther Y Maier, Dale J Christensen, John J Koleng, Jay I Peters, Sarah D Hackman Maier, Robert O Williams Iii
PMID: 33989748   DOI: 10.1016/j.ijpharm.2021.120701

Abstract

In this work, we have developed and tested a dry powder form of niclosamide made by thin-film freezing (TFF) and administered it by inhalation to rats and hamsters to gather data about its toxicology and pharmacokinetics. Niclosamide, a poorly water-soluble drug, is an interesting drug candidate because it was approved over 60 years ago for use as an anthelmintic medication, but recent studies demonstrated its potential as a broad-spectrum antiviral with pharmacological effect against SARS-CoV-2 infection. TFF was used to develop a niclosamide inhalation powder composition that exhibited acceptable aerosol performance with a fine particle fraction (FPF) of 86.0% and a mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of 1.11 µm and 2.84, respectively. This formulation not only proved to be safe after an acute three-day, multi-dose tolerability and exposure study in rats as evidenced by histopathology analysis, and also was able to achieve lung concentrations above the required IC
levels for at least 24 h after a single administration in a Syrian hamster model. To conclude, we successfully developed a niclosamide dry powder inhalation that overcomes niclosamide's limitation of poor oral bioavailability by targeting the drug directly to the primary site of infection, the lungs.


Scalable nanoprecipitation of niclosamide and in vivo demonstration of long-acting delivery after intramuscular injection

James J Hobson, Alison C Savage, Andrew B Dwyer, Catherine Unsworth, Jonathan Massam, Usman Arshad, Henry Pertinez, Helen Box, Lee Tatham, Rajith K R Rajoli, Megan Neary, Joanne Sharp, Anthony Valentijn, Christopher David, Paul Curley, Neill J Liptrott, Tom O McDonald, Andrew Owen, Steve P Rannard
PMID: 33885522   DOI: 10.1039/d1nr00309g

Abstract

The control of COVID-19 across the world requires the formation of a range of interventions including vaccines to elicit an immune response and immunomodulatory or antiviral therapeutics. Here, we demonstrate the nanoparticle formulation of a highly insoluble drug compound, niclosamide, with known anti SARS-CoV-2 activity as a cheap and scalable long-acting injectable antiviral candidate.


AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption

Navid Sobhani, Praveen Kumar Neeli, Alberto D'Angelo, Matteo Pittacolo, Marianna Sirico, Ilaria Camilla Galli, Giandomenico Roviello, Gabriella Nesi
PMID: 34073713   DOI: 10.3390/ijms22115515

Abstract

Metastatic prostate cancer is the most common cancer in males and the fifth cause of cancer mortality worldwide. Despite the major progress in this field, leading to the approval of novel anti-androgens, the prognosis is still poor. A significant number of patients acquire an androgen receptor splice variant 7 (AR-V7), which is constitutively activated and lacks the ligand-binding domain (LBD) while maintaining the nuclear localization signal and DNA-binding domain (DBD). This conformational change, even in the absence of the ligand, allows its retention within the nucleus, where it acts as a transcription factor repressing crucial tumor suppressor genes. AR-V7 is an important oncogenic driver and plays a role as an early diagnostic and prognostic marker, as well as a therapeutic target for antagonists such as niclosamide and TAS3681. Anti-AR-V7 drugs have shown promise in recent clinical investigations on this subset of patients. This mini-review focuses on the relevance of AR-V7 in the clinical manifestations of castration-resistant prostate cancer (CRPC) and summarizes redemptive therapeutic strategies.


SARS-CoV-2-mediated dysregulation of metabolism and autophagy uncovers host-targeting antivirals

Nils C Gassen, Jan Papies, Thomas Bajaj, Jackson Emanuel, Frederik Dethloff, Robert Lorenz Chua, Jakob Trimpert, Nicolas Heinemann, Christine Niemeyer, Friderike Weege, Katja Hönzke, Tom Aschman, Daniel E Heinz, Katja Weckmann, Tim Ebert, Andreas Zellner, Martina Lennarz, Emanuel Wyler, Simon Schroeder, Anja Richter, Daniela Niemeyer, Karen Hoffmann, Thomas F Meyer, Frank L Heppner, Victor M Corman, Markus Landthaler, Andreas C Hocke, Markus Morkel, Nikolaus Osterrieder, Christian Conrad, Roland Eils, Helena Radbruch, Patrick Giavalisco, Christian Drosten, Marcel A Müller
PMID: 34155207   DOI: 10.1038/s41467-021-24007-w

Abstract

Viruses manipulate cellular metabolism and macromolecule recycling processes like autophagy. Dysregulated metabolism might lead to excessive inflammatory and autoimmune responses as observed in severe and long COVID-19 patients. Here we show that SARS-CoV-2 modulates cellular metabolism and reduces autophagy. Accordingly, compound-driven induction of autophagy limits SARS-CoV-2 propagation. In detail, SARS-CoV-2-infected cells show accumulation of key metabolites, activation of autophagy inhibitors (AKT1, SKP2) and reduction of proteins responsible for autophagy initiation (AMPK, TSC2, ULK1), membrane nucleation, and phagophore formation (BECN1, VPS34, ATG14), as well as autophagosome-lysosome fusion (BECN1, ATG14 oligomers). Consequently, phagophore-incorporated autophagy markers LC3B-II and P62 accumulate, which we confirm in a hamster model and lung samples of COVID-19 patients. Single-nucleus and single-cell sequencing of patient-derived lung and mucosal samples show differential transcriptional regulation of autophagy and immune genes depending on cell type, disease duration, and SARS-CoV-2 replication levels. Targeting of autophagic pathways by exogenous administration of the polyamines spermidine and spermine, the selective AKT1 inhibitor MK-2206, and the BECN1-stabilizing anthelmintic drug niclosamide inhibit SARS-CoV-2 propagation in vitro with IC
values of 136.7, 7.67, 0.11, and 0.13 μM, respectively. Autophagy-inducing compounds reduce SARS-CoV-2 propagation in primary human lung cells and intestinal organoids emphasizing their potential as treatment options against COVID-19.


Explore Compound Types